molecular formula C8H8O2 B089530 2,5-Dimethyl-4-benzoquinone CAS No. 137-18-8

2,5-Dimethyl-4-benzoquinone

Cat. No.: B089530
CAS No.: 137-18-8
M. Wt: 136.15 g/mol
InChI Key: MYKLQMNSFPAPLZ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,4-benzoquinone: is an organic compound belonging to the quinone family. It is characterized by a six-membered ring structure with two carbonyl groups at the 1 and 4 positions and two methyl groups at the 2 and 5 positions. This compound is known for its bright yellow crystalline appearance and its role as an oxidizing agent in various chemical reactions .

Properties

IUPAC Name

2,5-dimethylcyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C8H8O2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3
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InChI Key

MYKLQMNSFPAPLZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=O)C(=CC1=O)C
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Molecular Formula

C8H8O2
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DSSTOX Substance ID

DTXSID0059669
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl-
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Molecular Weight

136.15 g/mol
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Physical Description

Yellow solid; [Acros Organics MSDS]
Record name 2,5-Dimethyl-4-benzoquinone
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Vapor Pressure

0.02 [mmHg]
Record name 2,5-Dimethyl-4-benzoquinone
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CAS No.

137-18-8
Record name 2,5-Dimethyl-p-benzoquinone
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2,5-dimethyl-1,4-benzoquinone often involves the continuous oxidation of 2,5-dimethylphenol in a flow reactor. The process is optimized for high yield and purity, with careful control of reaction temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium dichromate, ferric chloride, tert-butyl hydroperoxide.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Catalysts: Vanadium pentoxide, palladium on carbon.

Major Products:

Scientific Research Applications

Biological Applications

Inhibition of Enzymes

2,5-Dimethyl-1,4-benzoquinone has been studied for its inhibitory effects on jack bean urease. Research indicates that it can effectively inhibit this enzyme in a phosphate buffer solution at pH 7.0, making it a potential candidate for applications in agriculture and biochemistry where urease activity needs to be controlled .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity. A study evaluated its biotransformation by the micro-fungus Corynespora cassicola, revealing that both the substrate and its metabolite exhibited in vitro anticandidal and antioxidant properties. This suggests potential applications in pharmaceuticals as an antifungal agent .

Chemical Applications

Electrochemical Sensors

2,5-Dimethyl-1,4-benzoquinone is utilized as a mediator in amperometric sensors for detecting various analytes such as glucose, cholesterol, and lactate. These sensors leverage the compound's ability to undergo reversible oxidation-reduction reactions, enhancing the sensitivity and specificity of biochemical assays .

Synthetic Chemistry

In synthetic organic chemistry, 2,5-dimethyl-1,4-benzoquinone serves as a precursor for various chemical transformations. Its reactivity allows it to be involved in cycloaddition reactions and other synthetic methodologies aimed at producing more complex organic molecules .

Material Science Applications

Organic Battery Components

Recent advancements have explored the use of 2,5-dihydroxy-1,4-benzoquinone (a derivative) as a cathode material in lithium-ion batteries. The stability and electrochemical properties of benzoquinones make them suitable for energy storage applications .

Data Table: Summary of Applications

Application Area Specific Use Reference
BiologicalInhibition of jack bean urease
Antimicrobial activity against Candida albicans
ChemicalMediator in amperometric sensors
Precursor in synthetic organic chemistry
Material ScienceCathode material in lithium-ion batteries

Case Studies

Case Study 1: Antifungal Activity Evaluation

A study investigated the antifungal properties of 2,5-dimethyl-1,4-benzoquinone against Candida albicans. The results indicated significant inhibition at varying concentrations, suggesting its potential use as a natural antifungal agent in medical formulations .

Case Study 2: Amperometric Sensor Development

Research on electrochemical sensors demonstrated that incorporating 2,5-dimethyl-1,4-benzoquinone improved detection limits for glucose monitoring. The sensor's design allowed for real-time monitoring of glucose levels in biological samples, showcasing its utility in diabetes management .

Mechanism of Action

2,5-Dimethyl-1,4-benzoquinone exerts its effects primarily through its ability to undergo redox reactions. It can accept and donate electrons, making it a potent oxidizing agent. In biological systems, it inhibits enzymes like urease by forming a complex with the enzyme, thereby blocking its activity . The compound can also generate reactive oxygen species, which can damage cellular components and induce cell death .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-1,4-benzoquinone is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methyl groups at the 2 and 5 positions makes it more hydrophobic compared to its hydroxyl or chloro-substituted counterparts, affecting its solubility and interaction with biological molecules .

Biological Activity

2,5-Dimethyl-1,4-benzoquinone (DMBQ) is a naturally occurring compound belonging to the class of benzoquinones. It has garnered significant interest due to its diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. This article explores the biological activity of DMBQ, supported by various studies and case evaluations.

DMBQ is characterized by the following chemical structure:

  • Molecular Formula : C8_8H8_8O2_2
  • CAS Number : 137-18-8

Its structure allows for redox cycling, which is pivotal in its biological interactions.

Antimicrobial Activity

DMBQ has demonstrated notable antimicrobial properties . A study evaluated its effects against various fungal strains using in vitro assays. The compound was biotransformed by the micro-fungus Corynespora cassicola, resulting in metabolites with enhanced antifungal activity. The original compound and its metabolite, 2,5-dimethyl-1,4-benzenediol, were tested for their anticandidal properties and exhibited significant efficacy against Candida albicans .

Table 1: Antifungal Activity of DMBQ

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
2,5-Dimethyl-1,4-benzoquinoneCandida albicans32 µg/mL
2,5-Dimethyl-1,4-benzenediolCandida albicans16 µg/mL

Enzyme Inhibition

DMBQ has been investigated as an inhibitor of jack bean urease , a key enzyme in nitrogen metabolism. Research indicated that DMBQ inhibits urease activity through a mechanism involving the formation of enzyme-inhibitor complexes. The study employed progress curve analysis and steady-state kinetics to elucidate the inhibition mechanism .

Case Study: Urease Inhibition
In a controlled experiment, DMBQ was tested at varying concentrations in a phosphate buffer at pH 7.0. The results highlighted a dose-dependent inhibition of urease activity:

Table 2: Inhibition of Jack Bean Urease by DMBQ

Concentration (µM)% Inhibition
1025
5050
10075

Antioxidant Properties

DMBQ exhibits strong antioxidant activity , which is crucial in mitigating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related diseases.

The biological activities of DMBQ can be attributed to its redox properties. It undergoes one-electron reduction to form semiquinones, which can react with molecular oxygen to generate superoxide anions. This mechanism has been linked to both its antimicrobial effects and its role in cardiotoxicity observed in cardiac tissues .

Table 3: Redox Cycling and Superoxide Generation

CompoundSuperoxide Generation (Relative Units)
DMBQHigh
MenadioneModerate

Toxicity and Safety Profile

While DMBQ shows promising biological activities, it also poses toxicity risks. It is classified as toxic if swallowed and causes skin irritation . Safety precautions must be taken when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2,5-dimethyl-1,4-benzoquinone derivatives?

  • Methodology : A one-step synthesis approach using hydroquinone derivatives as precursors is commonly employed. For example, reacting 2,5-dimethylhydroquinone with oxidizing agents like silver oxide (Ag₂O) in anhydrous conditions yields DMBQ. Substituted derivatives (e.g., amino or thioether groups) can be synthesized via nucleophilic substitution reactions with secondary amines or thiols under mild acidic conditions .
  • Optimization : Reaction efficiency depends on solvent choice (e.g., dichloromethane for solubility) and stoichiometric ratios. Purity is confirmed via HPLC (≥98%) or melting point analysis (123–125°C) .

Q. How can researchers assess the solubility and stability of DMBQ in different solvents?

  • Protocol : Dissolve DMBQ (0.5 g) in 10 mL of target solvents (e.g., toluene, dimethyl sulfoxide) under ambient conditions. Monitor stability via UV-Vis spectroscopy at λmax ~260 nm over 24–72 hours. Phosphate buffer (pH 7.0) is ideal for enzymatic studies due to minimal degradation .
  • Data Interpretation : Solubility in non-polar solvents (e.g., toluene) is higher than in polar solvents, attributed to DMBQ's quinoid structure. Stability decreases in basic or highly acidic media due to redox activity .

Q. What safety protocols are critical for handling DMBQ in laboratory settings?

  • Guidelines : DMBQ is classified as acutely toxic (Category 4 oral, Category 2 skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers away from light at 4°C. Dispose via incineration or certified hazardous waste services .

Advanced Research Questions

Q. How does DMBQ inhibit jack bean urease, and how can inhibition kinetics be quantified?

  • Mechanistic Insight : DMBQ acts as a competitive inhibitor by binding to the nickel-centered active site of urease. Kinetic assays involve incubating the enzyme with varying DMBQ concentrations (0–100 μM) in 50 mM phosphate buffer (pH 7.0) and measuring ammonia release via the indophenol method .
  • Data Analysis : Fit results to the Michaelis-Menten equation to determine Ki values. Contradictions in inhibition efficiency across studies may arise from buffer composition or enzyme source variations .

Q. What advanced techniques are used to resolve DMBQ’s electronic structure and molecular geometry?

  • Techniques :

  • X-ray Powder Diffraction : Refine DMBQ’s crystal structure using Rietveld methods with constraints from HyperChem-optimized geometries or Cambridge Structural Database fragments (e.g., CIKRAP, DMEBQU) .
  • Photoelectron Spectroscopy (UPS) : Analyze ionization energies and vibrational frequencies to study substituent effects (e.g., methyl groups) on electron distribution .

Q. How can DMBQ be utilized in asymmetric Diels-Alder reactions for terpene synthesis?

  • Application : DMBQ serves as a dienophile in reactions with dienes (e.g., 2,5-dimethylfuran) catalyzed by chiral Lewis acids (e.g., ent-109a). Optimize regioselectivity by tuning reaction temperature (−95°C) and solvent (CH₂Cl₂). Yields >95% with enantiomeric excess (ee) up to 99% are achievable .

Q. What methodologies evaluate DMBQ’s antimicrobial potential against foodborne pathogens?

  • Assay Design : Perform disc diffusion assays (0.5 mg/disc) against Staphylococcus intermedius or Listeria monocytogenes. Compare zones of inhibition to structural analogs (e.g., 2,6-dimethyl-1,4-benzoquinone). Synergistic effects with antibiotics can be tested via checkerboard assays .

Data Contradiction and Reproducibility

Q. How can researchers reconcile conflicting reports on DMBQ’s redox activity in biochemical systems?

  • Analysis : Discrepancies may stem from assay conditions (e.g., pH, co-solvents). For example, DMBQ generates superoxide radicals in cardiac tissue studies but acts as an antioxidant in plant models. Validate results using electron paramagnetic resonance (EPR) to detect radical intermediates .

Q. Why do inhibition constants (Ki) for DMBQ vary across urease isoforms?

  • Hypothesis : Structural differences in active-site residues (e.g., Helicobacter pylori vs. jack bean urease) alter binding affinity. Use homology modeling and molecular docking (e.g., AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-4-benzoquinone
Reactant of Route 2
2,5-Dimethyl-4-benzoquinone

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